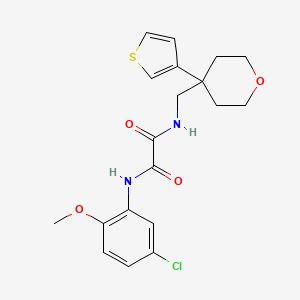

![molecular formula C16H11BrN4O3S B2531374 N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺 CAS No. 391862-80-9](/img/structure/B2531374.png)

N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

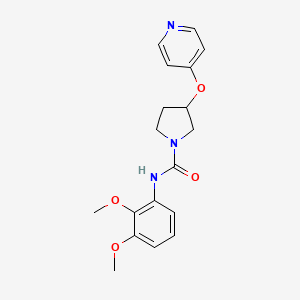

The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a bioactive molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds have been extensively studied due to their wide range of biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, a related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, can undergo ring opening to produce a thioketene intermediate, which then reacts with nucleophiles to form various substituted thiadiazole derivatives . Although the specific synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of the thiadiazole ring and various substituents that influence the molecule's properties and reactivity. For instance, the crystal structure of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, shows that the substituent rings make specific dihedral angles with the thiadiazole mean plane, which can affect the molecule's overall conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in a variety of chemical reactions, depending on their substituents. The reactivity of these compounds can lead to the formation of novel heterocyclic structures, as seen in the synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . The presence of electron-withdrawing or electron-donating groups on the thiadiazole ring can significantly alter the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the solubility, vapor pressure, and distribution coefficients of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide have been studied, providing insights into the compound's behavior in different environments . These properties are crucial for understanding the compound's stability, bioavailability, and potential as a therapeutic agent.

科学研究应用

合成与化学性质

对相关化合物(如2-氟-4-溴联苯)合成方法的研究,突出了在制药和其他化学品生产中用于制备关键中间体的实用方法的发展。合成过程涉及交叉偶联反应,并已针对避免使用昂贵且有毒的试剂进行了优化,目的是实现大规模生产效率和环境友好性 (Qiu et al., 2009)。

药理应用

该化合物所属的1,3,4-噻二唑衍生物的更广泛系列表现出显著的药理活性。这些活性包括抗菌、抗炎和潜在的抗肿瘤作用,展示了1,3,4-噻二唑核心在药物开发中的多功能性。对这些衍生物的研究强调了它们在设计具有增强生物活性和改善药代动力学性质的新型药物中的作用 (Mishra et al., 2015)。

药物化学

1,3,4-噻二唑核心被认为是药物化学中重要的药效基团,具有广泛的生物活性。在许多情况下,该核心与各种杂环的结合产生了协同效应,表明其作为构建新药样分子的结构基质的潜力。这种多功能性强调了此类支架在持续寻找新治疗剂中的重要性 (Lelyukh, 2019)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor. The presence of the 1,3,4-thiadiazole ring suggests that it might have some biological activity, as thiadiazole derivatives are known to exhibit a wide range of therapeutic activities .

安全和危害

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Based on its structure, it could potentially be irritant or harmful if ingested, inhaled, or comes into contact with skin .

未来方向

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the known biological activity of thiadiazole derivatives .

属性

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCEDIMAXGLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)